Guanylyl(3'->5')uridine ammonium salt
描述
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of guanylyl(3'->5')uridine ammonium salt follows established International Union of Pure and Applied Chemistry conventions for nucleotide derivatives. The complete IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane. This nomenclature precisely describes the stereochemical configuration of both sugar moieties and the connectivity pattern of the phosphodiester linkage.
The compound is also designated using the condensed IUPAC notation as rGuo-P-rUrd.NH3, which indicates the ribonucleoside components (rGuo for riboguanosine and rUrd for ribouridine) connected through a phosphate group, with ammonia as the counterion. The sequence notation GU represents the 5' to 3' directionality of the dinucleotide. Alternative systematic names include "guanylyl-(3'->5')-uridine ammonia" and "guanosine-3',5'-uridine monophosphate ammonium salt".
The Chemical Abstracts Service registry number for this compound is 41547-83-5, providing a unique identifier for database searches and regulatory documentation. The compound is classified under the broader category of nucleosides and nucleotides, reflecting its fundamental role in nucleic acid chemistry. The systematic nomenclature ensures unambiguous identification across different chemical databases and research applications.
Molecular Formula and Stoichiometric Composition
The molecular formula of guanylyl(3'->5')uridine ammonium salt is C19H27N8O13P, with a calculated molecular weight of 606.4 grams per mole. This composition reflects the complete dinucleoside monophosphate structure including the ammonium counterion. The stoichiometric analysis reveals the presence of nineteen carbon atoms distributed between the purine and pyrimidine bases, the two ribose sugar moieties, and the phosphate linkage.
| Component | Atom Count | Contribution |
|---|---|---|
| Carbon | 19 | Base pairs and sugar rings |
| Hydrogen | 27 | Hydroxyl groups and base NH2 |
| Nitrogen | 8 | Purine, pyrimidine, and NH3 |
| Oxygen | 13 | Sugar hydroxyls and phosphate |
| Phosphorus | 1 | Phosphodiester linkage |
The nitrogen content includes five nitrogen atoms from the guanine base, two from the uracil base, and one from the ammonium ion. The oxygen atoms are distributed among the hydroxyl groups of the ribose sugars, the carbonyl functions of the nucleotide bases, and the phosphate group oxygens. The computed properties indicate nine hydrogen bond donor sites and sixteen hydrogen bond acceptor sites, reflecting the compound's capacity for extensive intermolecular interactions.
The exact mass determination yields 606.14351994 Daltons, with the monoisotopic mass being identical, confirming the absence of significant isotopic contributions under standard conditions. The heavy atom count totals forty-one, excluding hydrogen atoms, which is consistent with the molecular formula and supports structural characterization efforts.
Stereochemical Configuration and Torsional Parameters
The stereochemical configuration of guanylyl(3'->5')uridine ammonium salt is defined by eight stereocenters, all of which are explicitly defined in the crystallographic structure. The ribose sugar conformations adopt specific pseudorotational states that influence the overall molecular geometry and biological activity. Nuclear magnetic resonance studies have revealed that the guanosine base predominantly adopts a syn conformation about the glycosidic bond, while the uridine base maintains an anti orientation.
The torsional parameters governing the sugar-phosphate backbone follow established conventions for ribonucleotide structures. The chi torsion angle, which characterizes the base-sugar relative orientation, shows distinct values for the two nucleoside components. For the guanosine moiety, the chi angle falls within the syn range, defined by the O4'-C1'-N9-C4 dihedral angle for purines. The uridine component exhibits chi values consistent with anti conformation, characterized by the O4'-C1'-N1-C2 dihedral for pyrimidines.
Molecular dynamics simulations using refined force field parameters have provided detailed insights into the conformational preferences of this dinucleotide system. The AMBER99chi force field specifically addresses the glycosidic dihedral angle parameters, predicting anti conformations around 185 degrees for optimal agreement with experimental data. The backbone torsional angles follow the standard nomenclature with alpha, beta, gamma, delta, epsilon, and zeta parameters defining the phosphodiester linkage geometry.
The sugar pucker analysis indicates that both ribose rings adopt C3'-endo conformations characteristic of A-form RNA geometry. The pseudorotation phase angles place both sugars in the North region of the pseudorotational wheel, with phase angles between 0 and 36 degrees. This conformational preference is stabilized by intramolecular hydrogen bonding and contributes to the overall structural integrity of the dinucleotide.
Crystallographic Data and Solid-State Conformation
Crystallographic investigations of guanylyl(3'->5')uridine ammonium salt and related dinucleoside phosphates have provided detailed structural information about solid-state conformations and packing arrangements. The compound exhibits defined atom stereocenter counts of eight with no undefined stereocenters, indicating complete stereochemical specification in crystalline form. The molecular complexity, as computed by structural analysis software, reaches 1160, reflecting the intricate three-dimensional architecture of the dinucleotide system.
Crystal structure studies of related guanylyl-cytidine compounds have revealed important packing motifs and intermolecular interactions. These structures crystallize in space group P21 with multiple molecules per asymmetric unit, allowing for detailed comparison of conformational variants within the same crystal lattice. The unit cell parameters typically show monoclinic symmetry with significant hydration, incorporating approximately 72 water molecules per unit cell.
The topological polar surface area calculated for the compound is 291 square angstroms, indicating substantial capacity for hydrogen bonding interactions in the crystalline state. The rotatable bond count of eight provides flexibility for conformational adaptation during crystal packing. X-ray diffraction analysis at atomic resolution has confirmed the presence of Watson-Crick type base pairing interactions in certain crystal forms, with phosphorus-phosphorus distances of approximately 17.6 angstroms between paired molecules.
属性
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUJXLTQPKTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N8O13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585176 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41547-83-5 | |
| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
Guanylyl(3'->5')uridine ammonium salt, also known as GpU, is a nucleotide derivative that has garnered attention for its biological activities, particularly in cellular signaling and immune responses. This article explores the compound's properties, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₉H₂₄N₇O₁₃P·NH₃
- Molecular Weight: 606.44 g/mol
- CAS Number: 41547-83-5
The compound is characterized by its unique structure, which includes a guanylate moiety linked to a uridine unit through a 3' to 5' phosphodiester bond. This structural arrangement is crucial for its interaction with biological receptors and enzymes.
Guanylyl(3'->5')uridine ammonium salt acts primarily through the activation of specific G protein-coupled receptors (GPCRs), particularly the P2Y receptor family. The P2Y receptors are known to play significant roles in various physiological processes, including:
- Cellular signaling: Activation of P2Y receptors leads to phospholipase C activation, resulting in increased intracellular calcium levels and subsequent cellular responses.
- Immune modulation: The compound has been shown to influence immune cell activity, particularly in macrophages and lymphocytes.
Biological Activity
Research has demonstrated several biological activities associated with Guanylyl(3'->5')uridine ammonium salt:
- Agonistic Activity at P2Y Receptors:
- Antiviral Properties:
- Cell Proliferation and Differentiation:
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that Guanylyl(3'->5')uridine could significantly increase the intracellular calcium levels in immune cells upon receptor activation, suggesting its potential use as an immunomodulator .
- Another investigation highlighted the compound's ability to inhibit specific viral enzymes, thereby reducing viral load in infected cell cultures .
科学研究应用
Biochemical Research Applications
- Substrate for Ribonucleases :
-
Enzyme Kinetics Studies :
- The compound is employed in enzyme kinetics studies to elucidate the reaction pathways and mechanisms of ribonucleases. By analyzing the rates of reaction with this substrate, researchers can determine enzyme efficiency and substrate affinity, contributing to the broader understanding of RNA metabolism.
- Cancer Research :
Molecular Biology Applications
- RNA Synthesis :
-
Modification Studies :
- The compound is used in research focused on understanding the effects of nucleotide modifications on RNA structure and function. By incorporating modified nucleotides like Guanylyl(3'->5')uridine into RNA sequences, scientists can study the impact on stability, translation efficiency, and interactions with proteins .
Case Studies and Research Findings
-
Ribonuclease Interaction Studies :
- A study demonstrated that Guanylyl(3'->5')uridine ammonium salt binds to the active site of ribonuclease T1, providing critical insights into the enzyme's catalytic mechanism. This binding affinity was quantified through various kinetic assays, revealing its potential as a tool for drug development targeting ribonucleases.
-
Anticancer Activity Assessment :
- In vitro experiments showed that treatment with Guanylyl(3'->5')uridine ammonium salt led to significant inhibition of cell proliferation in specific cancer cell lines. This finding suggests that the compound may interfere with RNA metabolism in cancer cells, presenting an avenue for further therapeutic exploration .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparison
Guanylyl(3′→5′)uridine ammonium salt belongs to a broader class of uridine phosphate derivatives, which vary in phosphate count, counterions, and substituents. Key comparators include:
Counterion Effects
- Ammonium Salts : Enhance solubility in organic solvents (e.g., DMF) and improve compatibility with hydrophobic stationary phases in HPLC . The ammonium ion’s volatility also aids in mass spectrometry analysis .
- Sodium Salts : Prefer water-based formulations due to high aqueous solubility (>100 mg/mL), making them suitable for pharmaceutical and nutritional applications .
Thermodynamic and Kinetic Properties
- Equilibrium Constants : Guanylyl(3′→5′)uridine exhibits equilibrium dynamics in aqueous buffers (e.g., acetate buffer, pH 4.65–5.2), favoring cyclic phosphate formation under acidic conditions .
- Synthesis Yields: Ammonium salts of uridine diphosphate derivatives typically achieve 40–74% yields, outperforming sodium salts in non-aqueous media .
Enzymatic Inhibition
Guanylyl(3′→5′)uridine ammonium salt disrupts pseudouridylation by competitively binding dyskerin’s active site, as shown via induced-fit docking studies (PDB ID: 3HAX) . Its pyrimidine ring aligns with the catalytic pocket, blocking substrate release and RNA maturation .
Pharmaceutical Relevance
- Neurotransmitter Synthesis : Uridine diphosphate choline ammonium salt () is a precursor for acetylcholine, critical in treating neurodegenerative disorders .
- Cognitive Enhancement: Sodium salts like uridine 5′-monophosphate disodium salt are marketed for nootropic effects, leveraging high bioavailability in aqueous formulations .
Analytical Challenges
Ammonium salts exhibit stronger retention on hydrophilic interaction liquid chromatography (HILIC) columns compared to sodium salts, attributed to ammonium’s higher polar surface area .
准备方法
Enzymatic Synthesis Using Ribonuclease U2 (RNase U2)
One of the most established methods for synthesizing guanylyl(3'->5')uridine involves enzymatic catalysis by ribonuclease U2, an enzyme isolated from Ustilago sphaerogena. This enzyme catalyzes the transfer of phosphoryl groups from cyclic nucleotides to nucleosides, enabling the formation of 3',5'-linked dinucleotides.
Method Overview:
- Substrates: Guanosine 2',3'-cyclic phosphate (G cyclic-p) and uridine.
- Enzyme: RNase U2, purified from Ustilago sphaerogena culture.
- Conditions: Incubation at low temperature (~4°C), acidic pH (~4.5 acetate buffer), and optimized enzyme concentration.
- Reaction Time: Approximately 19-20 hours for optimal yield.
- Yield: Around 10% for guanylyl(3',5')uridine cyclic phosphate intermediate; further processing yields guanylyl(3'->5')uridine.
- Purification: Gel filtration chromatography (Sephadex G-25, G-10), followed by DEAE-cellulose ion exchange chromatography and lyophilization.
Key Findings:
- RNase U2 exhibits purine-specific ribonuclease activity, transferring phosphoryl groups specifically from guanosine cyclic phosphates to uridine.
- Lower temperatures suppress competing hydrolytic activity, enhancing yield.
- The enzyme slowly hydrolyzes intermediate cyclic phosphates, allowing accumulation of desired products.
- The reaction mixture can be analyzed and purified by two-dimensional paper chromatography and ion-exchange chromatography to isolate the ammonium salt form.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Substrate concentration | G cyclic-p and uridine excess | ~3-4 fold excess of uridine |
| Buffer | 0.1 M acetate, pH 4.5 | Acidic conditions favor synthesis |
| Temperature | 4°C | Low temperature reduces hydrolysis |
| Incubation time | 19-20 hours | Optimal for product formation |
| Enzyme units | 2-6 units per reaction volume | Adjusted for yield optimization |
| Purification methods | Sephadex G-25, G-10, DEAE | Ion-exchange chromatography for purity |
| Yield | ~10% for cyclic phosphate intermediate | Further processing to ammonium salt form |
This enzymatic method is considered efficient and selective for producing guanylyl(3'->5')uridine ammonium salt and related oligonucleotides.
Chemical Synthesis via the Triester Method
Chemical synthesis using the triester method has also been adapted for the preparation of 3',5'-linked nucleotides, including guanylyl(3'->5')uridine derivatives.
Method Overview:
- Protecting Groups: 4-methoxy-5,6-dihydro-2H-pyran used to protect 2'-OH and 5'-OH groups of uridine.
- Activation: Phosphorylation of nucleosides under controlled conditions.
- Coupling: Stepwise coupling of protected nucleosides to form the 3',5'-phosphodiester linkage.
- Deprotection: Removal of protecting groups under mild acidic or basic conditions.
- Counter Ion Exchange: Conversion to ammonium salt via ion-exchange resins or ammonium-containing buffers.
Key Findings:
- This method allows precise chemical control over the synthesis, enabling incorporation of modified nucleotides if desired.
- The triester approach is suitable for small-scale synthesis and structural analogs.
- Protecting groups prevent side reactions and ensure regioselectivity for the 3',5'-linkage.
- The final ammonium salt form is obtained by ion exchange or neutralization with ammonium salts.
This chemical approach complements enzymatic methods, especially when modified nucleotides are required.
Ion-Exchange Techniques for Salt Formation and Purification
After synthesis, the guanylyl(3'->5')uridine compound is often converted into its ammonium salt form for stability and solubility.
Method Overview:
- Cation Exchange: Use of cation-exchange resins to replace initial counter ions (e.g., sodium) with ammonium ions.
- Buffer Systems: Ammonium bicarbonate or ammonium acetate buffers facilitate ion exchange.
- Purification: Subsequent chromatographic steps ensure removal of impurities and isolation of pure ammonium salt.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic synthesis (RNase U2) | Uses G cyclic-p and uridine, low temp, pH 4.5 | High specificity, mild conditions | Moderate yield (~10%), enzyme source required |
| Chemical triester synthesis | Protecting groups, stepwise coupling | Precise control, suitable for analogs | Multi-step, requires protecting group chemistry |
| Ion-exchange purification | Cation-exchange resins, ammonium buffers | Produces stable ammonium salt form | Additional purification step |
Research Findings and Optimization Notes
- Temperature and pH: Lower temperatures (4°C) and acidic pH (~4.5) optimize enzymatic synthesis by reducing hydrolysis and favoring phosphoryl transfer.
- Enzyme Concentration: Increasing RNase U2 concentration improves yield but must be balanced against cost and potential side reactions.
- Reaction Time: Approximately 20 hours is optimal for maximum product formation without excessive degradation.
- Protecting Groups: In chemical synthesis, the choice of protecting groups is critical to ensure regioselectivity and prevent side reactions.
- Purification: Multi-step chromatographic purification is essential for high purity, especially for biochemical applications.
常见问题
Basic Research Questions
Q. How can Guanylyl(3'→5')uridine ammonium salt be synthesized with high purity for biochemical studies?
- Methodological Answer : The compound is typically synthesized via enzymatic or chemical phosphorylation of uridine derivatives. For example, uridine 5'-monophosphate (UMP) can be activated with dehydrating agents (e.g., carbodiimides) and reacted with guanosine 5'-monophosphate (GMP) in the presence of tertiary amines or ammonium salts to form the phosphodiester bond . Purification involves ion-exchange chromatography or counter-current chromatography (CCC) using solvent systems like acetonitrile/ammonium acetate to isolate the ammonium salt form . Confirmation of purity requires HPLC with UV detection (260 nm) and mass spectrometry .
Q. What characterization techniques are critical for verifying the structural integrity of Guanylyl(3'→5')uridine ammonium salt?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential to confirm the 3'→5' phosphodiester linkage and ammonium counterion. For example, ³¹P NMR should show a distinct peak near −10 ppm for the internucleotide bond . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation, while elemental analysis quantifies ammonium content . Partition coefficient measurements (log P) in polar solvent systems further validate solubility and ionic interactions .
Q. How does the ammonium counterion influence the stability of Guanylyl(3'→5')uridine compared to sodium or potassium salts?
- Methodological Answer : Ammonium salts are hygroscopic and require storage under inert atmospheres (−20°C) to prevent hydrolysis of the phosphodiester bond . Stability assays under varying pH (4–9) and temperature (4–37°C) show that ammonium ions reduce aggregation in aqueous solutions compared to divalent cations (e.g., Mg²⁺), which may chelate phosphate groups and alter RNA folding kinetics .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in enzymatic activity assays involving Guanylyl(3'→5')uridine ammonium salt?
- Methodological Answer : Discrepancies in ligase or polymerase activity assays may arise from buffer composition (e.g., competing ions like Na⁺ vs. NH₄⁺) or impurities in the nucleotide preparation. Standardize assays using:
- Control reactions : Include known substrates (e.g., UTP or GTP) to validate enzyme functionality.
- Ion-exchange purification : Remove residual salts or unreacted nucleotides before assays .
- Kinetic profiling : Compare and under standardized ammonium ion concentrations (50–200 mM) to assess ion-specific effects .
Q. How can Guanylyl(3'→5')uridine ammonium salt be used to study RNA ligation mechanisms in prebiotic chemistry models?
- Methodological Answer : The ammonium salt’s compatibility with non-enzymatic RNA ligation systems (e.g., lipid bilayers or clay matrices) makes it suitable for prebiotic simulations. Experimental designs include:
- Template-directed ligation : Use montmorillonite clay as a catalyst to organize nucleotide monomers and promote phosphodiester bond formation .
- Thermal cycling : Alternate between hydration (20–50°C) and dehydration phases to mimic prebiotic hydrothermal conditions, monitoring ligation efficiency via PAGE or LC-MS .
Q. What role does Guanylyl(3'→5')uridine ammonium salt play in UDP-glucuronosyltransferase (UGT) assays for drug metabolism studies?
- Methodological Answer : As a structural analog of UDP-glucuronic acid, the ammonium salt can competitively inhibit UGT enzymes to study substrate specificity. Methodological steps include:
- Microsomal incubations : Combine liver microsomes, NADPH, and the ammonium salt (0.1–1 mM) with test substrates (e.g., testosterone).
- LC-MS/MS quantification : Monitor glucuronide metabolite formation and calculate inhibition constants () .
Data Analysis and Optimization
Q. How should researchers optimize reaction conditions for synthesizing Guanylyl(3'→5')uridine ammonium salt at scale?
- Methodological Answer : Key parameters include:
- Temperature : Maintain −5°C to 10°C during phosphorylation to minimize side reactions (e.g., cyclic phosphate formation) .
- Solvent system : Use anhydrous dimethylformamide (DMF) or pyridine to enhance nucleophilicity of the 3'-OH group .
- Yield tracking : Quantify intermediates via UV absorbance (260 nm) and adjust stoichiometry of ammonium acetate (1.5–2.0 equivalents) to maximize salt formation .
Q. What computational tools are recommended for modeling the interaction of Guanylyl(3'→5')uridine ammonium salt with RNA polymerases?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can predict binding affinities and conformational changes. Parameterize the ammonium ion using the GAFF force field and validate against crystallographic data of polymerase-nucleotide complexes. Focus on electrostatic interactions between the ammonium group and catalytic aspartate residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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